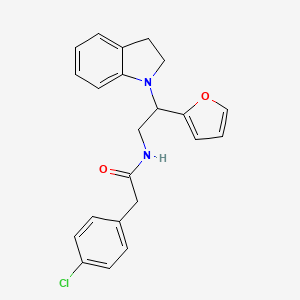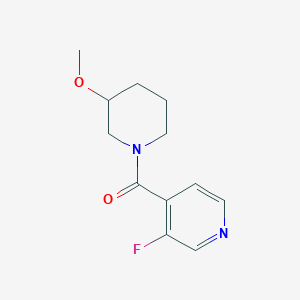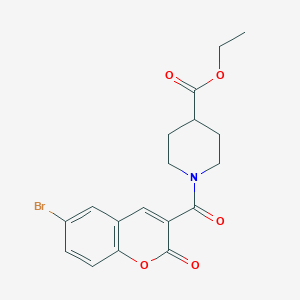
2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN2O2 and its molecular weight is 380.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis and characterization of related indolin-yl acetamide derivatives, showing promising antibacterial and antifungal activities. For instance, a study synthesized and evaluated a series of acetamide derivatives, highlighting some compounds with significant antimicrobial properties against various pathogenic microorganisms (Debnath & Ganguly, 2015). Another research focused on Schiff bases of similar structural motifs, presenting their synthesis, characterization, and antimicrobial screening, which confirmed considerable activity against selected bacteria and fungi (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Chemical Reactions and Synthesis Techniques
Several studies have explored the reactions involving furan-2-yl and indolin-1-yl units, contributing to the field of synthetic organic chemistry. For example, the decarboxylative Claisen rearrangement of furan-2-ylmethyl derivatives was investigated, yielding 2,3-disubstituted heteroaromatic products in good yield, demonstrating a versatile approach to constructing complex molecular structures (Craig, King, Kley, & Mountford, 2005). Another study detailed the synthesis, molecular docking, and analysis of an indole acetamide derivative, underscoring its potential in anti-inflammatory drug design, with in-depth spectroscopic characterizations and theoretical studies (Al-Ostoot et al., 2020).
Antiallergic Properties
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides revealed the synthesis of new compounds with potential antiallergic effects. One study focused on the synthesis and evaluation of these compounds, identifying specific derivatives with significantly enhanced potency compared to established antiallergic agents, providing insights into the development of novel therapeutic agents (Menciu et al., 1999).
Crystal Structure Analysis
The crystal structure and molecular interactions of related acetamide derivatives have been explored, contributing to our understanding of their physical and chemical properties. For example, the analysis of N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives provided new data on their potential as pesticides, highlighting the importance of structural studies in the development of chemical agents (Olszewska, Tarasiuk, & Pikus, 2009).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-18-9-7-16(8-10-18)14-22(26)24-15-20(21-6-3-13-27-21)25-12-11-17-4-1-2-5-19(17)25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAZPCGGQRZRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Amino-4-methylphenyl)formamido]acetamide](/img/structure/B2663059.png)

![ethyl 2-({4-methyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2663063.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2663066.png)
![(E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2663067.png)
![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide](/img/structure/B2663068.png)
![4-[Ethyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2663069.png)
![3-Methyl-6-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2663070.png)
![N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2663073.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2663078.png)


![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2663081.png)
